molecular formula C20H27NO3 B138282 N-Benzyl albuterol CAS No. 24085-03-8

N-Benzyl albuterol

Cat. No.: B138282
CAS No.: 24085-03-8
M. Wt: 329.4 g/mol
InChI Key: NZBXAYHLQSMNQS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Benzyl albuterol is a derivative of albuterol, which is a beta-2 adrenergic receptor agonist . The primary targets of albuterol are the beta-2 adrenergic receptors, which are predominantly found in the lungs. These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions .

Mode of Action

This compound, like albuterol, interacts with its targets, the beta-2 adrenergic receptors, by binding to them and activating them . This activation leads to a cascade of biochemical reactions that result in the relaxation of bronchial smooth muscle, thereby opening up the airways and making it easier for the patient to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound triggers a series of events within the cell. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of albuterol. Albuterol is metabolized in the liver to an inactive sulfate, and excreted primarily in the urine . The onset of action for inhaled albuterol is typically within 5 minutes, and its duration of action ranges from 3 to 6 hours . The half-life of albuterol is approximately 5 hours .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms of conditions such as asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted and inflamed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the effectiveness of this compound can be affected by improper use of the inhaler device, highlighting the importance of proper patient education .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl albuterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXAYHLQSMNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865134
Record name N-Benzyl albuterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-03-8
Record name α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl albuterol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl albuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
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Record name N-BENZYL ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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